![molecular formula C12H19NO2 B2390513 N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide CAS No. 2153822-23-0](/img/structure/B2390513.png)
N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is a derivative of cyclobutane and has been synthesized through various methods.
科学的研究の応用
N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide has been studied for its potential pharmacological applications, including its use as an anti-inflammatory agent, antitumor agent, and antiviral agent. Studies have shown that this compound has potent anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions. Additionally, N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use as an antitumor agent. Furthermore, this compound has been shown to have antiviral activity against several viruses, including hepatitis C virus and human immunodeficiency virus.
作用機序
The mechanism of action of N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by modulating various signaling pathways in cells. For example, N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide has been shown to inhibit the expression of various pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and phosphodiesterase-4, which may also contribute to its pharmacological effects.
Biochemical and Physiological Effects:
N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the production of reactive oxygen species, which may contribute to its anti-inflammatory effects. Additionally, N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been shown to inhibit the replication of viruses by interfering with viral entry and replication.
実験室実験の利点と制限
The advantages of using N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide in lab experiments include its potent pharmacological effects, which may be useful in studying various biological processes. Additionally, this compound is relatively easy to synthesize, which may make it more accessible for researchers. However, the limitations of using N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide in lab experiments include its potential toxicity, which may limit its use in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound, which may limit its use in certain studies.
将来の方向性
There are several future directions for the study of N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of various inflammatory conditions. Additionally, more research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more potent and selective analogs. Furthermore, the antitumor and antiviral properties of N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide should be further explored, with the goal of developing more effective treatments for cancer and viral infections.
合成法
N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide can be synthesized through various methods, including the reaction of cyclobutanecarboxylic acid with oxalyl chloride to form cyclobutanecarbonyl chloride, followed by the reaction with 3-hydroxytetrahydrofuran to form N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide. Another method involves the reaction of cyclobutanecarboxylic acid with oxalyl chloride to form cyclobutanecarbonyl chloride, followed by the reaction with 3-hydroxytetrahydrofuran and propargylamine to form N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide.
特性
IUPAC Name |
N-[cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(14)13-12(9-4-3-5-9)10-6-7-15-8-10/h2,9-10,12H,1,3-8H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXAQAPSRVKSDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1CCC1)C2CCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

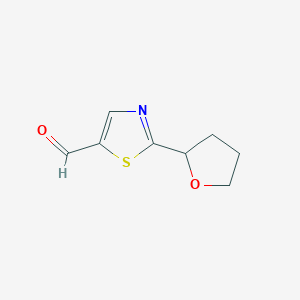
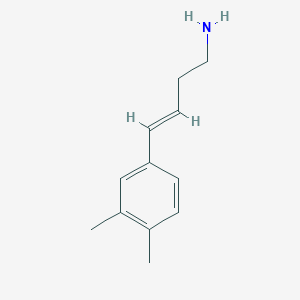
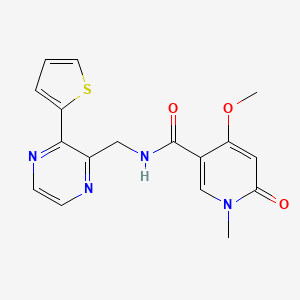
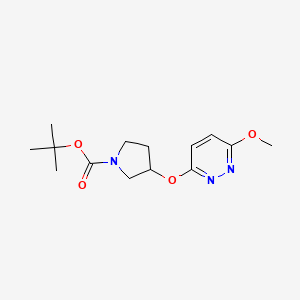
![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2390438.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2390439.png)
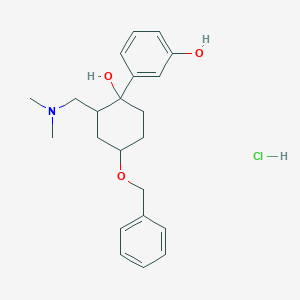
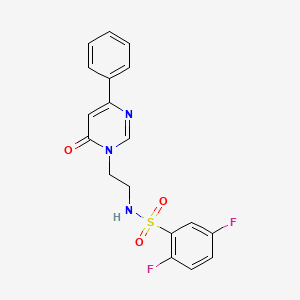
![2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one](/img/structure/B2390443.png)
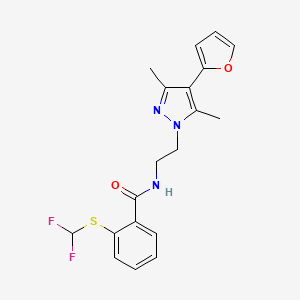
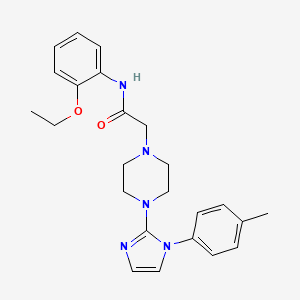
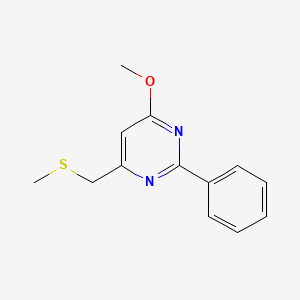
![4-methoxy-N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2390451.png)
![N-(4-chlorophenethyl)-3-(1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2390453.png)